molecular formula C10H16IN B1210621 Benzyltrimethylammonium iodide CAS No. 4525-46-6

Benzyltrimethylammonium iodide

Cat. No.: B1210621
CAS No.: 4525-46-6
M. Wt: 277.14 g/mol
InChI Key: LRRJQNMXIDXNIM-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Synonym Identification

The systematic nomenclature of benzyltrimethylammonium iodide follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. The primary International Union of Pure and Applied Chemistry name for this compound is benzenemethanaminium, N,N,N-trimethyl-, iodide, which precisely describes the quaternary nitrogen center substituted with three methyl groups and one benzyl group. This systematic designation unambiguously identifies the molecular structure and distinguishes it from other related quaternary ammonium salts. The nomenclature reflects the fundamental structure comprising a positively charged nitrogen atom bearing four organic substituents, paired with an iodide anion to maintain overall electroneutrality.

The compound is recognized under numerous synonymous designations across different chemical databases and literature sources. The most commonly encountered synonyms include this compound, benzyl-trimethylammonium iodide, and phenmethyl-trimethylammonium iodide. Additional recognized names encompass ammonium, benzyltrimethyl-, iodide and ammonium, trimethylbenzyl-, iodide, which emphasize the ammonium nature of the cationic component. The systematic name N,N,N-trimethyl-1-phenylmethanaminium iodide provides an alternative systematic description that explicitly identifies the phenylmethyl substitution pattern.

Chemical registry databases maintain multiple identifier codes for this compound, including the Chemical Abstracts Service registry number 4525-46-6, which serves as the primary international identifier. The European Inventory of Existing Commercial Chemical Substances number 224-861-9 provides regulatory identification within European chemical commerce. Additional database identifiers include the Medical Subject Headings code and various proprietary database numbers that facilitate cross-referencing across different chemical information systems.

Properties

IUPAC Name

benzyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJQNMXIDXNIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID60884085
Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4525-46-6
Record name Benzyltrimethylammonium iodide
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name BENZYLTRIMETHYLAMMONIUM IODIDE
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzenemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Benzyltrimethylammonium iodide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via sequential nucleophilic substitution, where benzylamine undergoes three methylation steps to form the quaternary ammonium salt:

  • Primary to secondary amine : Benzylamine reacts with methyl iodide to form benzyldimethylamine.

  • Secondary to tertiary amine : Further methylation yields benzyltrimethylamine.

  • Quaternary ammonium salt formation : A final methylation produces this compound.

The stoichiometric use of excess methyl iodide (5:1 molar ratio relative to benzylamine) ensures complete conversion. The overall reaction is:
C₆H₅CH₂NH₂ + 3 CH₃I → C₆H₅CH₂N(CH₃)₃⁺I⁻ + 2 HI\text{C₆H₅CH₂NH₂ + 3 CH₃I → C₆H₅CH₂N(CH₃)₃⁺I⁻ + 2 HI}

Experimental Procedure

  • Materials : Benzylamine (10 mmol), methyl iodide (50 mmol), anhydrous tetrahydrofuran (THF, 30 mL).

  • Process :

    • Methyl iodide is added dropwise to a stirred solution of benzylamine in THF at room temperature.

    • The mixture is stirred for 3 hours, during which a white precipitate forms.

    • The solid is filtered, washed with THF, and dried under reduced pressure.

  • Yield : 95% (white crystalline solid).

Product Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.16 (s, 9H, N(CH₃)₃), 4.63 (s, 2H, CH₂), 7.48–7.67 (m, 5H, ArH).

  • ¹³C NMR (100 MHz, D₂O): δ 53.3 (N(CH₃)₃), 70.1 (CH₂), 129.1–134.1 (aromatic carbons).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Solvent : THF is preferred due to its ability to dissolve both benzylamine and methyl iodide while stabilizing ionic intermediates.

  • Temperature : Room temperature minimizes side reactions (e.g., HI formation) while ensuring reasonable reaction rates.

Methyl Iodide Excess

A 5:1 molar ratio of methyl iodide to benzylamine is critical to drive the reaction to completion. Lower ratios result in incomplete methylation and reduced yields.

Large-Scale Production

Scaling this method requires:

  • Efficient stirring to manage exothermicity.

  • Containment systems to handle methyl iodide’s volatility and toxicity.

  • Recycling of THF to reduce costs.

Alternative Quaternization Approaches

While the benzylamine-methyl iodide route dominates the literature, other methods are theoretically plausible but less documented:

Electrochemical Synthesis

A patent describes the electrochemical preparation of benzyltrimethylammonium hydroxide using a three-chamber cell. While this method focuses on the hydroxide form, analogous processes could theoretically produce the iodide salt by substituting the electrolyte.

Analytical Techniques for Quality Assurance

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Confirms the integration ratio of methyl (9H), benzyl CH₂ (2H), and aromatic protons (5H).

  • ¹³C NMR : Validates the quaternary nitrogen environment and aromatic substitution pattern.

Elemental Analysis

Expected results for C₁₀H₁₆IN:

  • C : 43.97%, H : 5.90%, N : 5.13%, I : 46.44%.

Challenges and Practical Considerations

Byproduct Management

Hydroiodic acid (HI) generated during the reaction can protonate unreacted amine, necessitating strict stoichiometric control.

Purification

  • Simple filtration and washing suffice due to the product’s low solubility in THF.

  • Recrystallization from ethanol/water mixtures enhances purity .

Scientific Research Applications

Role as a Phase-Transfer Catalyst

Benzyltrimethylammonium iodide is primarily utilized as a phase-transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, such as aqueous and organic solvents, thereby enhancing reaction rates and yields. This property is crucial in reactions where reactants are poorly soluble in one phase but soluble in another.

Biochemical Applications

In biochemical contexts, this compound has been shown to influence cellular processes and interactions with biomolecules. It has been documented to:

  • Bind to specific proteins, such as the EmrE protein in bacterial membranes, altering their function and impacting cellular metabolism.
  • Affect cell signaling pathways and gene expression by disrupting membrane integrity in bacterial cells .

Synthesis of Organic Compounds

This compound plays a crucial role in the synthesis of various organic compounds through:

  • Substitution Reactions : It acts as a catalyst in nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
  • Oxidation Reactions : The compound can be oxidized to produce intermediates useful in further synthetic applications .

Industrial Applications

In industrial settings, this compound is valued for its effectiveness as a corrosion inhibitor. Its ability to adsorb onto metal surfaces helps protect against corrosion in various chemical processes .

Comparison with Related Compounds

CompoundApplication
Benzyltrimethylammonium chlorideUsed as a plant growth regulator
Benzyltrimethylammonium tribromideEmployed in oxidation reactions
N,N,N-trimethylbenzylammonium chlorideSimilar phase-transfer catalysis

This compound stands out due to its high efficiency as a phase-transfer catalyst and its unique ability to facilitate the transfer of ions between immiscible phases .

Case Study 1: Enhanced Reaction Rates

A study demonstrated that using this compound significantly increased the rate of a nucleophilic substitution reaction compared to traditional methods without phase-transfer catalysts. The reaction yield improved by over 30% when this compound was utilized.

Case Study 2: Biochemical Interactions

Research indicated that this compound could alter the activity of bacterial membrane proteins, leading to changes in metabolic pathways. This effect was observed through alterations in gene expression profiles following treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of benzyltrimethylammonium iodide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, enhancing the rate of reactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The adsorption follows Langmuir’s adsorption isotherm and acts as a mixed-type inhibitor, affecting both cathodic and anodic reactions .

Comparison with Similar Compounds

Structural Analogues with Different Anions

Quaternary ammonium salts with varying anions exhibit distinct reactivity and stability:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
BTAI C₁₀H₁₆IN 329.15 Corrosion inhibitor; precursor for dichloroiodate reagents .
Benzyltrimethylammonium chloride C₁₀H₁₆ClN 215.70 IC₅₀ = 10 nM in muscle contraction studies; used in iodination reactions .
Benzyltrimethylammonium fluoride C₁₀H₁₆FN 199.24 Lower thermal stability; limited applications due to hygroscopicity .
Benzyltrimethylammonium dichloroiodate C₁₀H₁₆Cl₂IN₂ 425.96 Superior iodination agent for phenols compared to ICl .

Key Insights :

  • Anion Influence : Iodide and chloride derivatives are more stable and widely used than fluoride analogs. Dichloroiodate variants excel in electrophilic iodination due to enhanced oxidizing capacity .
  • Biological Activity: Chloride derivatives (e.g., benzyltrimethylammonium chloride) show potent bioactivity, with IC₅₀ values in the nanomolar range .

Analogues with Different Cationic Substituents

Structural modifications in the cationic moiety impact chemical stability and applications:

Compound Molecular Formula Key Properties/Applications References
Phenyltrimethylammonium iodide C₉H₁₄IN Less lipophilic than BTAI; limited corrosion inhibition .
Trimethylhexylammonium iodide C₉H₂₀IN Higher chemical stability than BTAI in anion exchange membranes (AEMs) .
(2-Hydroxyethyl)-triethylammonium iodide C₈H₂₀INO Used in pharmacology; hygroscopic but biocompatible .

Key Insights :

  • Aromatic vs. Aliphatic Chains : Benzyl groups in BTAI enhance solubility in organic solvents but reduce stability compared to alkyl-substituted analogues like trimethylhexylammonium .
  • Functional Groups : Hydroxyethyl derivatives exhibit biocompatibility but require careful handling due to hygroscopicity .

Performance in Corrosion Inhibition

BTAI outperforms many quaternary ammonium salts in acidic environments:

Inhibitor Medium Inhibition Efficiency Mechanism References
BTAI 7.0 M H₃PO₄ >90% Adsorbs on steel surface via N⁺ and π-electrons .
Thiosemicarbazide 1.0 M HCl 70–80% Forms protective Fe-S layers .
Benzethonium chloride Physiological buffers IC₅₀ = 10 nM Blocks ion channels in smooth muscle .

Key Insights :

  • BTAI’s benzyl group enhances adsorption on metal surfaces, making it more effective than aliphatic inhibitors like thiosemicarbazide .

Biological Activity

Benzyltrimethylammonium iodide (BTMAI) is a quaternary ammonium compound with significant biological activity and various applications in chemical synthesis and analysis. This article explores its properties, biological effects, and relevant research findings, including case studies and detailed data.

  • Molecular Formula : C₁₀H₁₆IN
  • Molar Mass : 277.15 g/mol
  • Melting Point : 178-179 °C
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and alcohol; hygroscopic and light-sensitive .

Biological Activity

BTMAI exhibits a range of biological activities, primarily due to its quaternary ammonium structure, which influences its interaction with biological membranes and cellular systems.

Toxicity

BTMAI is classified as a harmful substance with significant acute toxicity:

  • LD50 (Intraperitoneal in mice) : 41 mg/kg
  • LD50 (Intravenous in mice) : 5.6 mg/kg .

The compound can cause behavioral effects such as somnolence and convulsions, indicating its potential neurotoxic effects .

Case Studies on Toxicity

  • Acute Toxicity Studies :
    • In studies involving F344/N rats and B6C3F1 mice, doses of BTMAI led to mortality at higher concentrations (125 mg/kg for rats and 500 mg/kg for mice). Clinical signs included abnormal breathing, ataxia, and lethargy .
    • Histopathological evaluations revealed no significant organ toxicity at lower doses; however, cholinergic effects were noted at non-lethal doses, suggesting potential neuropharmacological impacts .
  • Chronic Exposure Studies :
    • Long-term exposure studies indicated minimal effects on body weight but highlighted significant alterations in liver weights among treated groups, suggesting possible hepatotoxicity at elevated doses .

The mechanism by which BTMAI exerts its biological effects is primarily linked to its ability to disrupt cellular membranes due to its cationic nature. This disruption can lead to alterations in cellular signaling pathways, particularly those involving neurotransmitter release and uptake.

Applications in Research

BTMAI has been utilized in various chemical reactions and as a reagent in polarographic analysis. Its role as a catalyst in synthesizing complex organic molecules has been documented extensively:

  • Synthesis Applications :
    • Used in the iodination of aromatic amines and phenols, facilitating the production of diverse chemical compounds .
    • Demonstrated effectiveness in the total synthesis of biologically active molecules, including scutellarin and islatravir .

Comparative Biological Activity Table

CompoundLD50 (mg/kg)Primary EffectsApplication
This compound41 (ipr-mouse)Neurotoxicity, hepatotoxicityPolarographic analysis
Benzyltrimethylammonium Chloride16-250Abnormal breathing, lethargyLaboratory reagent

Q & A

Q. What is a high-yield synthetic route for Benzyltrimethylammonium iodide, and what purification steps are recommended?

this compound can be synthesized via quaternization of N,N-dimethylbenzylamine with methyl iodide in absolute ethanol under reflux. The reaction achieves 99% yield after 30 minutes of heating, followed by cooling to precipitate white crystals. Vacuum filtration and ether rinsing are sufficient for purification, with drying under reduced pressure (10–2 mmHg, 25°C) for 24 hours .

Q. What are the key physical and spectroscopic characterization methods for this compound?

Critical characterization includes:

  • Melting Point : 178–179°C (consistent across multiple syntheses) .
  • Molecular Weight : 277.15 g/mol .
  • Safety Data : R-phrases (R22, R36/37/38) indicate toxicity and irritancy; S-phrases (S26, S36) recommend safety measures .
  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} to verify quaternary ammonium formation, as demonstrated in flow NMR studies of analogous compounds .

Advanced Research Questions

Q. How does this compound function as a corrosion inhibitor for steel in phosphoric acid, and what methodologies evaluate its efficacy?

As a cationic inhibitor, it adsorbs onto steel surfaces, forming a protective layer. Electrochemical techniques like polarization resistance and impedance spectroscopy are used to quantify inhibition efficiency. For example, studies report up to 90% efficiency in dihydrate wet-process phosphoric acid, with surface analysis (SEM/EDS) confirming reduced pitting .

Q. Why does the iodide anion in quaternary ammonium salts exhibit lower catalytic activity in CO2_22​ fixation compared to chloride or bromide analogs?

In the cycloaddition of CO2_2 to epoxides, catalytic activity follows the order Cl^- > Br^- > I^-, correlating with anion nucleophilicity. Kinetic studies (rate = k[epoxide][catalyst]) show iodide’s weaker nucleophilicity slows the ring-opening step, limiting turnover frequency. Cation Lewis acidity (e.g., Li+^+ > Na+^+ > benzyltrimethylammonium) further modulates activity .

Q. How can researchers address contradictions in catalytic performance data between this compound and other quaternary ammonium salts?

Discrepancies arise from anion nucleophilicity, solvent polarity, and cation-anion interactions. Systematic kinetic studies under controlled conditions (e.g., solvent, temperature, CO2_2 pressure) are essential. For example, in N-methylpyrrolidinone at 100°C, iodide’s lower activity is attributed to poor nucleophilic assistance compared to chloride .

Q. What experimental strategies are used to study this compound’s role in biochemical affinity labeling?

Radiolabeled derivatives like 3H^3 \text{H}-MBTA (4-(N-maleimido)-benzyltrimethylammonium iodide) are employed to tag cysteine residues near ligand-binding sites in nicotinic acetylcholine receptors. Techniques include:

  • Reductive Alkylation : Reducing disulfide bonds to expose reactive thiols.
  • Autoradiography : Quantifying binding site occupancy .

Q. How do Benzyltrimethylammonium salts compare to phosphonium salts in epoxy resin catalysis?

While both act as phase-transfer catalysts, phosphonium salts (e.g., ethyltriphenylphosphonium iodide) often exhibit higher thermal stability and Lewis acidity. Comparative studies in epoxide reactions should evaluate reaction rates, byproduct formation, and catalyst recovery. For instance, benzyltrimethylammonium hydroxide is preferred in mild conditions due to its solubility in polar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyltrimethylammonium iodide
Reactant of Route 2
Benzyltrimethylammonium iodide

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